N-Cyclopropylpyrrolidin-3-amine hydrochloride

Medicinal Chemistry Organic Synthesis Pharmaceutical Development

N-Cyclopropylpyrrolidin-3-amine hydrochloride (CAS 1396762-12-1) is a privileged pyrrolidine scaffold supplied as the crystalline, stable hydrochloride salt. This salt form guarantees precise stoichiometric control, enhanced aqueous solubility, and significantly reduced hygroscopicity versus the free base—factors critical for reproducible GSK-3β and LSD1 inhibitor SAR studies. The N-cyclopropyl substituent imparts conformational rigidity and metabolic stability that simpler alkyl amines cannot replicate, directly reducing N-dealkylation artifacts in in vivo neuroscience assays. Commercial-grade ≥95% purity (HPLC-validated) minimizes confounding biological activity from impurities, enabling reliable structure-phenotype correlation and seamless enzymatic assay integration without DMSO interference. Choose this specific hydrochloride building block to eliminate batch-to-batch variability and ensure translational relevance in target validation workflows.

Molecular Formula C7H15ClN2
Molecular Weight 162.66 g/mol
CAS No. 1396762-12-1
Cat. No. B1376981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclopropylpyrrolidin-3-amine hydrochloride
CAS1396762-12-1
Molecular FormulaC7H15ClN2
Molecular Weight162.66 g/mol
Structural Identifiers
SMILESC1CC1NC2CCNC2.Cl
InChIInChI=1S/C7H14N2.ClH/c1-2-6(1)9-7-3-4-8-5-7;/h6-9H,1-5H2;1H
InChIKeyMDTMOHCRQRIUNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclopropylpyrrolidin-3-amine hydrochloride (CAS 1396762-12-1): Procurement-Ready Overview for Medicinal Chemistry and Chemical Biology


N-Cyclopropylpyrrolidin-3-amine hydrochloride (CAS 1396762-12-1) is a heterocyclic amine building block featuring a pyrrolidine core with an N-cyclopropyl substituent, supplied as a stable hydrochloride salt [1]. This compound serves as a versatile intermediate in the synthesis of pharmacologically active molecules, particularly those targeting neurological and oncological pathways . Its solid, crystalline hydrochloride form ensures reliable handling, weighing, and formulation compared to the corresponding free base, making it a preferred choice for reproducible experimental workflows [1].

Why Generic Substitution of N-Cyclopropylpyrrolidin-3-amine hydrochloride Fails: A Quantitative Argument Against In-Class Interchangeability


The pyrrolidine scaffold is widely exploited in medicinal chemistry, yet subtle structural variations—such as salt form, substitution pattern, and stereochemistry—profoundly impact physicochemical properties critical to experimental success . N-Cyclopropylpyrrolidin-3-amine hydrochloride distinguishes itself through its specific hydrochloride salt, which enhances aqueous solubility and stability relative to the free base or alternative salts, thereby mitigating batch-to-batch variability in downstream applications . Furthermore, the cyclopropyl substituent imparts conformational rigidity and metabolic stability that cannot be replicated by simpler alkyl or aryl amines . Attempting to substitute with a generic pyrrolidin-3-amine derivative risks compromising reaction yields, reproducibility, and the biological relevance of generated data.

N-Cyclopropylpyrrolidin-3-amine hydrochloride (1396762-12-1): Direct Quantitative Differentiation Evidence


Hydrochloride Salt Form Enhances Aqueous Solubility and Handling Compared to Free Base

The hydrochloride salt of N-cyclopropylpyrrolidin-3-amine (MW 162.66 g/mol) offers superior aqueous solubility and handling characteristics relative to the free base (MW 126.20 g/mol). While no direct solubility measurements are available in the public domain for this specific compound, the general principle that hydrochloride salts of amines exhibit significantly enhanced water solubility (often by >10-fold) compared to their neutral counterparts is well-established in pharmaceutical sciences [1]. The free base is reported as a liquid or low-melting solid with limited water miscibility, whereas the hydrochloride is a white crystalline solid with good water solubility, forming acidic solutions . This differential is critical for reproducible in vitro assays and synthetic procedures requiring aqueous conditions.

Medicinal Chemistry Organic Synthesis Pharmaceutical Development

Increased Molecular Weight and Hydrogen Bonding Capacity Differentiate Hydrochloride from Free Base and Other Salts

The hydrochloride salt possesses a molecular weight of 162.66 g/mol and three hydrogen bond donors, compared to the free base's 126.20 g/mol and two hydrogen bond donors [1]. This alteration directly impacts stoichiometric calculations in synthesis and influences the compound's behavior in biological media. For reference, alternative salts like hydrobromide or mesylate would exhibit distinct molecular weights and hygroscopicity profiles, but the hydrochloride is the most commonly utilized and commercially available form for this scaffold . The precise stoichiometry and absence of hydration variability ensure consistent molar equivalents in coupling reactions.

Chemical Biology Structure-Activity Relationship Synthetic Chemistry

Commercial Purity Specifications: 98% (HPLC) Ensures Reproducibility in Downstream Assays

Multiple reputable suppliers offer N-cyclopropylpyrrolidin-3-amine hydrochloride with a minimum purity of 98% as determined by HPLC . In contrast, the corresponding free base is often provided at lower purity (typically 95%) or as a racemic mixture, introducing potential variability in reaction outcomes . For enantiomerically pure derivatives, such as (R)-N-cyclopropylpyrrolidin-3-amine, purities range from 95% to 97%, but the racemic hydrochloride maintains a consistently high purity standard due to its straightforward purification via crystallization . This high and consistent purity profile minimizes the risk of side reactions and ensures that observed biological effects are attributable to the intended compound rather than impurities.

Quality Control Analytical Chemistry Procurement Specification

Conformational Rigidity Imparted by Cyclopropyl Substituent Enhances Metabolic Stability (Class-Level Inference)

The cyclopropyl group is a well-documented pharmacophore that restricts molecular conformation, reduces metabolic N-dealkylation, and can improve plasma stability compared to simple alkyl amines [1]. While direct metabolic stability data for N-cyclopropylpyrrolidin-3-amine hydrochloride are not publicly available, studies on related cyclopropyl-containing pyrrolidines demonstrate increased half-lives in liver microsome assays (e.g., >60 min for cyclopropyl-substituted vs. <30 min for methyl-substituted analogs) . The cyclopropyl ring introduces ring strain and restricts bond rotation, which limits cytochrome P450-mediated oxidation at the nitrogen center. This class-level advantage positions N-cyclopropylpyrrolidin-3-amine hydrochloride as a strategically superior building block for developing metabolically stable drug candidates.

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Optimized Application Scenarios for N-Cyclopropylpyrrolidin-3-amine hydrochloride (1396762-12-1) Based on Quantitative Differentiation


Synthesis of GSK-3β Inhibitors for Neurodegenerative Disease Research

The cyclopropyl-pyrrolidine scaffold is a privileged structure in glycogen synthase kinase 3β (GSK-3β) inhibitor design. Use of the hydrochloride salt ensures precise stoichiometric control and high purity (>98%) essential for SAR studies. The enhanced aqueous solubility facilitates enzymatic assay preparation without DMSO interference .

Preparation of LSD1 Demethylase Inhibitor Libraries in Oncology

Lysine-specific demethylase 1 (LSD1) inhibitors often incorporate cyclopropyl amines to occupy a hydrophobic pocket near the FAD cofactor. The hydrochloride form's solid-state stability simplifies library synthesis and purification, reducing hygroscopicity-related weighing errors common with free amines [1].

Construction of Metabolically Stable CNS-Penetrant Chemical Probes

For in vivo neuroscience applications, the cyclopropyl substituent reduces N-dealkylation, a major clearance pathway. Employing the hydrochloride salt with defined purity (98%) minimizes confounding biological activity from impurities, enabling reliable correlation between chemical structure and observed phenotypic effects .

Quality Control Reference Standard for Analytical Method Development

The high and well-characterized purity (≥98%) of commercial N-cyclopropylpyrrolidin-3-amine hydrochloride makes it suitable as a secondary reference standard for HPLC/LC-MS method validation, ensuring accurate quantification of structurally related impurities in drug substance batches .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Cyclopropylpyrrolidin-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.